molecular formula C8H6BrIN2O B6183646 7-bromo-3-iodo-4-methoxy-1H-indazole CAS No. 1820896-26-1

7-bromo-3-iodo-4-methoxy-1H-indazole

Cat. No.: B6183646
CAS No.: 1820896-26-1
M. Wt: 353
InChI Key:
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Description

7-bromo-3-iodo-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-iodo-4-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a methoxy-substituted indazole derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-iodo-4-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium bromide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

7-bromo-3-iodo-4-methoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3-iodo-4-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of bromine, iodine, and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 4-bromo-1H-indazole
  • 3-iodo-4-methoxy-1H-indazole

Uniqueness

7-bromo-3-iodo-4-methoxy-1H-indazole is unique due to the specific combination of bromine, iodine, and methoxy groups on the indazole core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

1820896-26-1

Molecular Formula

C8H6BrIN2O

Molecular Weight

353

Purity

95

Origin of Product

United States

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